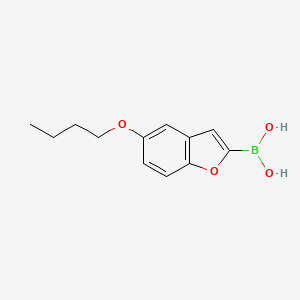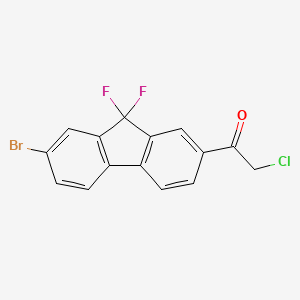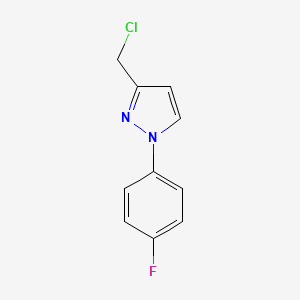
3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole
Overview
Description
“3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 1-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The chloromethyl group could potentially be a site for nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For instance, pyrazoles are generally stable and have a high melting point . The presence of the fluorophenyl group might increase the compound’s lipophilicity.Scientific Research Applications
Synthesis and Chemical Characterization
Building Blocks for Medicinal Chemistry : Fluorinated pyrazoles, including derivatives of "3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole," serve as key intermediates in the development of compounds with potential medicinal properties. The synthesis involves monofluorination and subsequent condensation reactions, highlighting their role in creating functionalized molecules for further chemical transformations (Surmont et al., 2011).
Structural Characterization and Reactivity : The synthesis and spectroscopic study of pyrazole derivatives, including structural characterization through NMR, FT-Raman, FT-IR, and computational evaluation, shed light on their reactivity and pharmaceutical potential. These studies provide insights into the molecular dynamics and stability of pyrazole derivatives in various environments (Thomas et al., 2018).
Potential Biological Activities
Antimicrobial Activities : Pyrazole derivatives synthesized from fluorinated pyrazoles have been screened for antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Ragavan et al., 2010).
Anti-Cancer Properties : The structural modification of pyrazole derivatives to include fluorine atoms has been linked to enhanced biological activity. Research into novel fluoro substituted benzo[b]pyran compounds, which could be synthesized from related pyrazole precursors, indicates anti-lung cancer activity at low concentrations compared to standard treatments (Hammam et al., 2005).
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-(4-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-7-9-5-6-14(13-9)10-3-1-8(12)2-4-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSJFTYZJXSDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



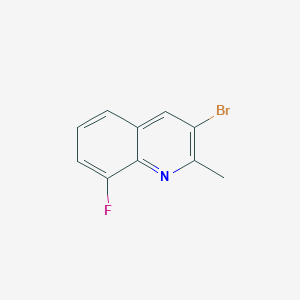

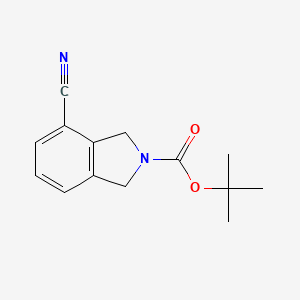
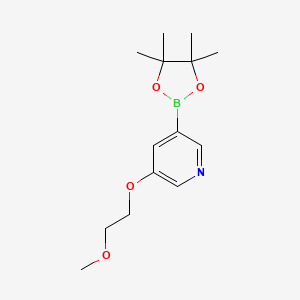
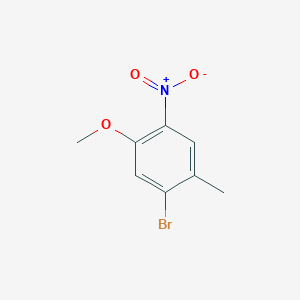
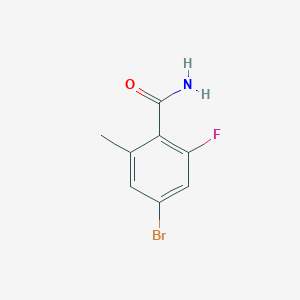
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)
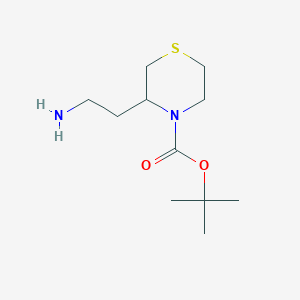
![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)
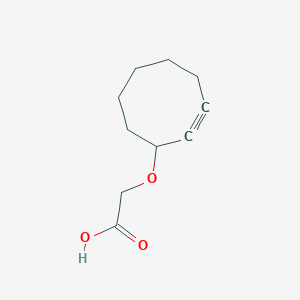
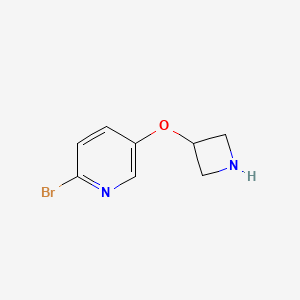
![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)
